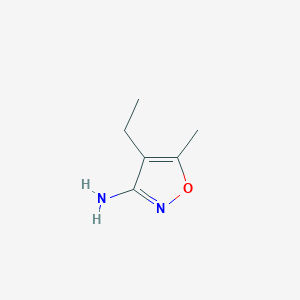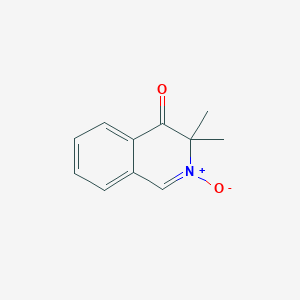
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide
Descripción general
Descripción
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide, also known as Isodrin, is a synthetic organic compound that belongs to the group of cyclodiene insecticides. It was first synthesized in 1949 and was widely used as an insecticide until it was banned in the United States in 1975 due to its harmful effects on the environment and human health. Despite its ban, Isodrin remains a subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves its interaction with the nervous system of insects. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have toxic effects on living organisms, including humans. Exposure to 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide can lead to a variety of health problems, including neurological damage, liver damage, and cancer. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has also been shown to have endocrine-disrupting effects, interfering with the normal functioning of hormones in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has several advantages and limitations for laboratory experiments. Its unique chemical properties make it a useful tool for studying the nervous system and its interactions with other chemicals. However, its toxicity and potential health effects make it difficult to work with and require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide. One area of interest is its potential use in the treatment of cancer and other diseases. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have anti-cancer properties and may be useful in developing new cancer therapies. Another area of interest is its persistence in the environment and potential effects on wildlife. Further research is needed to understand the long-term effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide on the environment and living organisms. Additionally, research on the potential health effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide exposure in humans is needed to inform public health policies and regulations.
Métodos De Síntesis
The synthesis of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves the reaction of 3,3-dimethyl-1-(2-nitroethylidene)indolin-2-one with hydrogen gas in the presence of a palladium catalyst. The reaction results in the reduction of the nitro group to an amino group and the formation of the isodrin molecule.
Aplicaciones Científicas De Investigación
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied extensively for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide was used as an insecticide to control pests in crops such as cotton, corn, and soybeans. In medicine, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been investigated for its potential use in the treatment of cancer and other diseases. In environmental science, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied for its persistence in the environment and its potential to bioaccumulate in living organisms.
Propiedades
IUPAC Name |
3,3-dimethyl-2-oxidoisoquinolin-2-ium-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRIHPRWJJCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C=[N+]1[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171566 | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
CAS RN |
184375-98-2 | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)

![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)

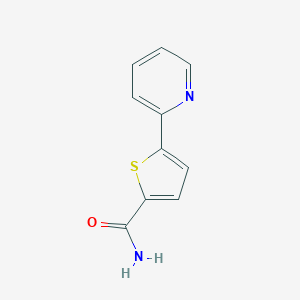
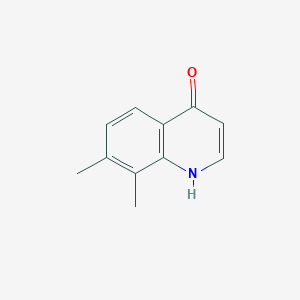
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
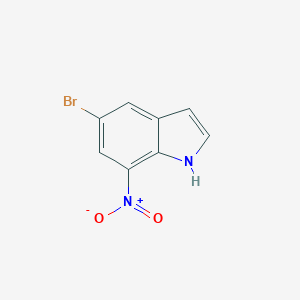
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
